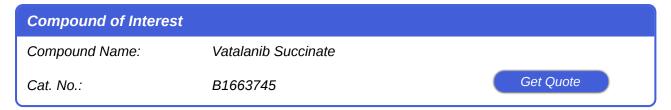




Vatalanib Succinate: Application Notes and Protocols for In Vitro Angiogenesis Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Additionally, Vatalanib inhibits other RTKs implicated in tumor progression and angiogenesis, including the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[2][3][4] Its ability to block these key signaling pathways makes it a valuable tool for in vitro studies of angiogenesis and a subject of interest in anti-cancer drug development.

These application notes provide detailed protocols for utilizing **Vatalanib Succinate** in common in vitro angiogenesis assays, including endothelial cell proliferation, migration, and tube formation.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the tyrosine kinase domain on VEGFRs, thereby inhibiting VEGF-induced receptor autophosphorylation and downstream signaling.[5] This blockade of the VEGFR signaling cascade effectively abrogates endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic process.



Quantitative Data Summary

The inhibitory activity of **Vatalanib Succinate** against various kinases and in cellular assays is summarized in the tables below. This data provides a reference for determining appropriate experimental concentrations.

Table 1: Vatalanib IC50 Values for Receptor Tyrosine Kinases

Target Kinase	IC50 (nM)
VEGFR-2 (KDR)	37[4][5]
VEGFR-1 (Flt-1)	77[5]
VEGFR-3 (Flt-4)	660[5]
PDGFR-β	580[5]
c-Kit	730[4][5]
c-Fms	1400[5]

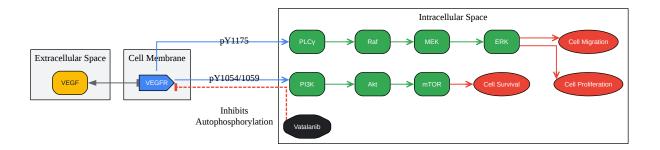
Table 2: Vatalanib IC50 Values in In Vitro Angiogenesis Assays

Assay	Cell Type	Stimulant	IC50 (nM)
Endothelial Cell Proliferation (Thymidine Incorporation)	HUVECs	VEGF	7.1[4]
KDR Autophosphorylation	CHO cells	VEGF	34
KDR Autophosphorylation	HUVECs	VEGF	17
Tube Formation	ECFCs	-	4.0 μM (at 18h)[6]

Signaling Pathway



The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by Vatalanib.



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Caption: VEGFR signaling pathway and inhibition by Vatalanib.

Experimental Protocols

The following are detailed protocols for assessing the effect of **Vatalanib Succinate** on key angiogenic processes in vitro.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of Vatalanib on VEGF-induced endothelial cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basal Medium (e.g., M199) with 1.5% Fetal Calf Serum (FCS)



- Vascular Endothelial Growth Factor (VEGF)
- Vatalanib Succinate
- BrdU Labeling Solution
- Fixation/Denaturing Solution
- Anti-BrdU-POD Antibody
- TMB Substrate Solution
- Stop Solution (e.g., 1M H₂SO₄)
- · 96-well plates, gelatin-coated
- Microplate reader

Protocol:

- Cell Seeding: Seed HUVECs into gelatin-coated 96-well plates at a density of 5,000 10,000 cells/well in EGM-2.
- Incubation: Incubate at 37°C in a humidified 5% CO₂ incubator until subconfluent (approximately 24 hours).
- Starvation: Replace the growth medium with basal medium containing 1.5% FCS and incubate for another 24 hours to synchronize the cells.
- Treatment:
 - Prepare serial dilutions of Vatalanib Succinate in basal medium.
 - Add the Vatalanib dilutions to the wells.
 - Add VEGF to a final concentration of 50 ng/mL to all wells except the negative control.
 - Include a vehicle control (DMSO) and a positive control (VEGF alone).



- BrdU Labeling: After a 24-hour incubation with the treatments, add BrdU labeling solution to each well and incubate for an additional 24 hours.[4]
- Detection:
 - Remove the labeling medium and fix the cells.
 - Add the anti-BrdU-POD antibody and incubate.
 - Wash the wells and add the TMB substrate.
 - Stop the reaction with a stop solution.
- Quantification: Measure the absorbance at 450 nm using a microplate reader.[4]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of Vatalanib to inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.

Materials:

- HUVECs or Endothelial Colony Forming Cells (ECFCs)
- Endothelial Cell Basal Medium (EBM-2) with 2% FBS
- Basement Membrane Extract (BME), such as Matrigel®
- Vatalanib Succinate
- 96-well plates
- Inverted microscope with a digital camera

Protocol:

Plate Coating: Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50-100 μL of BME per well.[7][8]



- Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7]
 [8]
- Cell Preparation:
 - Harvest endothelial cells and resuspend them in EBM-2 with 2% FBS at a concentration of 1-2 x 10⁵ cells/mL.[8]
 - Prepare serial dilutions of **Vatalanib Succinate** in the cell suspension.
- Cell Seeding: Add 100 μL of the cell suspension (containing Vatalanib or vehicle) to each BME-coated well.[7]
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.[8]
- · Visualization and Quantification:
 - Monitor tube formation at different time points using an inverted microscope.
 - Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the effect of Vatalanib on the chemotactic migration of endothelial cells towards a VEGF gradient.

Materials:

- HUVECs
- Endothelial Cell Basal Medium (EBM) with 0.1% BSA
- VEGF
- Vatalanib Succinate
- Boyden chamber apparatus with polycarbonate membranes (8 μm pore size)



- Fibronectin
- Staining solution (e.g., Diff-Quik)

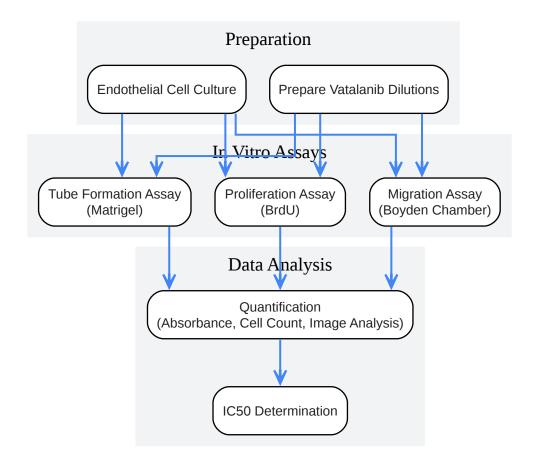
Protocol:

- Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 μg/mL) and allow them to dry.
- Chemoattractant: Fill the lower wells of the Boyden chamber with EBM containing VEGF (e.g., 20 ng/mL) as the chemoattractant. Include a negative control with EBM only.
- Cell Preparation:
 - Harvest and resuspend HUVECs in EBM with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
 - Pre-incubate the cells with various concentrations of Vatalanib Succinate or vehicle for 30 minutes at 37°C.
- Cell Seeding: Add 100 μL of the cell suspension to the upper chamber of each insert.
- Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
- Analysis:
 - Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Count the number of migrated cells in several high-power fields under a microscope.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the described in vitro angiogenesis assays and the logical relationship between the key steps of angiogenesis.





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Caption: General workflow for in vitro angiogenesis assays.



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Caption: Key steps in the process of angiogenesis.

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